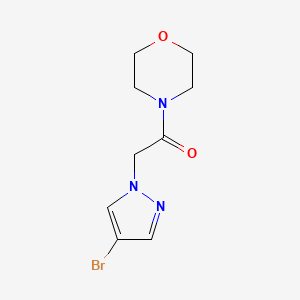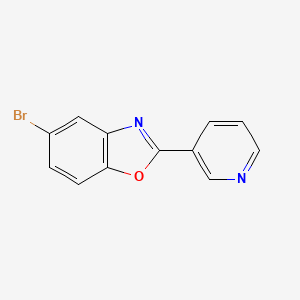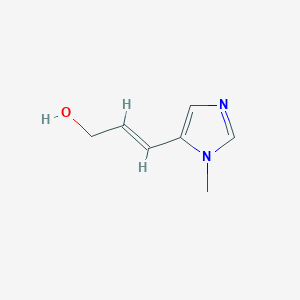
1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone
Overview
Description
1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a chemical compound that is commonly used in scientific research. It is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes such as cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone are varied. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone in lab experiments is its potency as a kinase inhibitor. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential for off-target effects. It may inhibit other kinases or cellular processes, leading to unintended consequences.
Future Directions
There are several future directions for research involving 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective kinase inhibitors that target specific kinases without affecting other cellular processes. Additionally, there is potential for this compound to be used in combination with other drugs to enhance their efficacy.
Scientific Research Applications
1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone has been used in a variety of scientific research applications. One of the most common uses is in the study of protein kinases. This compound has been shown to be a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). It has also been used in the study of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTSKBKNYMTFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677538 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone | |
CAS RN |
1178206-51-3 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1502607.png)







![1,4-Diazabicyclo[5.2.0]nonane](/img/structure/B1502626.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1502629.png)
